

The Environmental Fate and Degradation of Iprodione in Soil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iprodione*

Cat. No.: B1672158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprodione, a dicarboximide fungicide, is widely used in agriculture to control a broad spectrum of fungal diseases. Its persistence and transformation in the soil environment are critical determinants of its potential environmental impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of **iprodione** in soil, with a focus on its degradation pathways, the influence of soil properties on its persistence, and the methodologies used to study these processes. Quantitative data on degradation rates and metabolite formation are summarized, and key experimental protocols are detailed to aid in the design and execution of related research.

Introduction

Iprodione [3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide] is a contact fungicide that inhibits the germination of fungal spores and the growth of mycelium.^[1] Its fate in the soil is governed by a complex interplay of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, and photolysis. Understanding these processes is essential for assessing the environmental risk associated with its use and for developing strategies to mitigate potential contamination of soil and water resources.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **iprodione** is presented in Table 1. These properties influence its behavior and transport in the soil environment.

Property	Value	Reference
Molecular Formula	$C_{13}H_{13}Cl_2N_3O_3$	[2]
Molar Mass	330.17 g/mol	[3]
Water Solubility	12.2 mg/L (at 20 °C)	[2]
Vapor Pressure	3.75×10^{-9} mm Hg (at 25 °C)	[4]
Henry's Law Constant	3.12×10^{-9} atm·m ³ /mol	[4]
log K _{ow}	3.00	[4]
Soil Adsorption Coefficient (K _{oc})	~700 cm ³ /g	[4]

Degradation of Iprodione in Soil

The degradation of **iprodione** in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is typically expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Abiotic Degradation

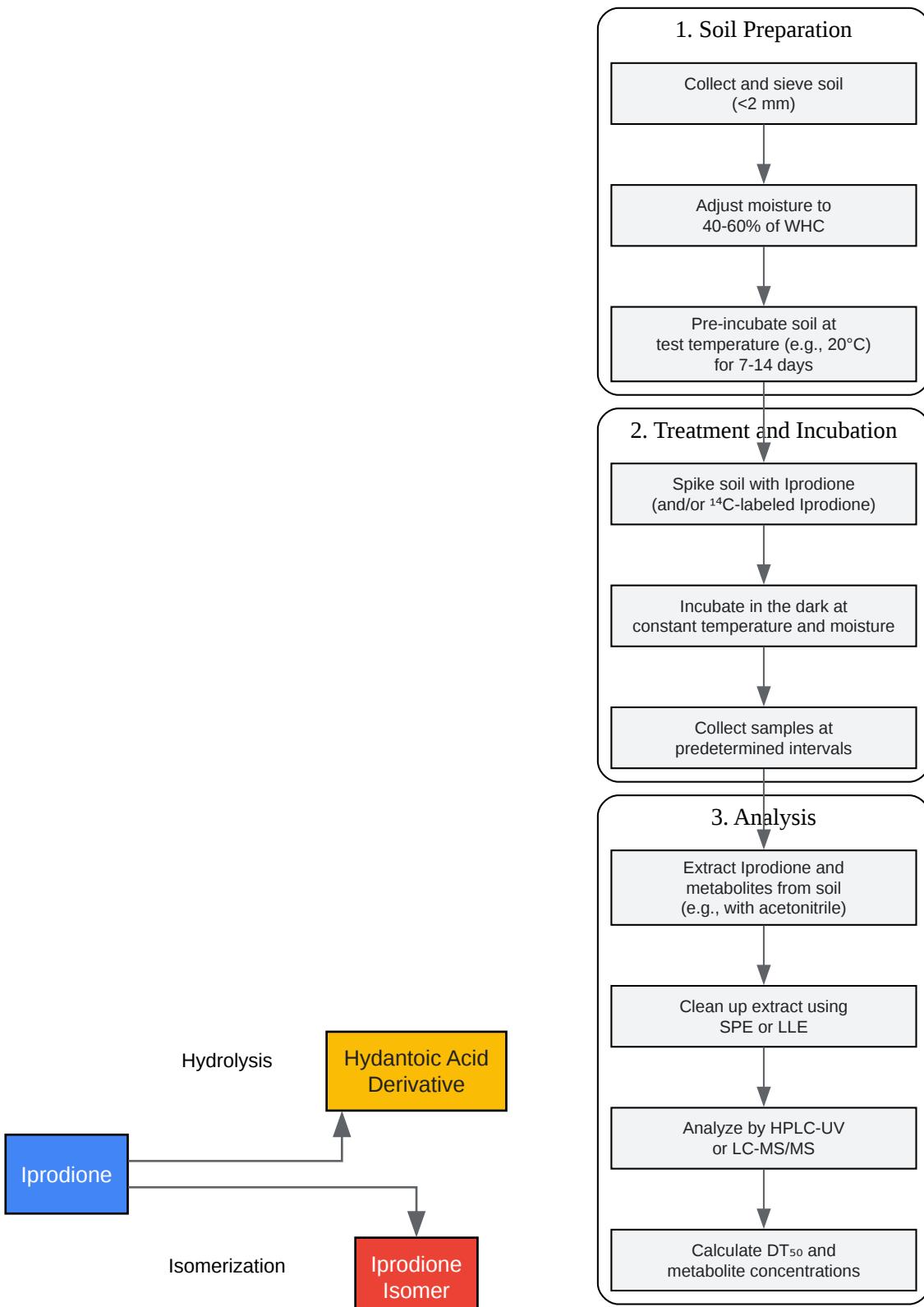
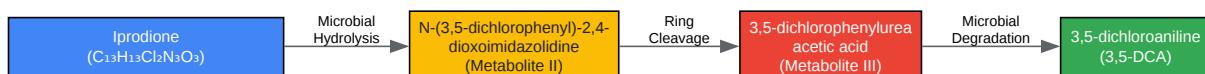
Abiotic degradation of **iprodione** in soil primarily occurs through hydrolysis and photolysis.

- Hydrolysis: **Iprodione** is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. In sterile control media, **iprodione** has been observed to transform into a hydantoic acid and an **iprodione** isomer.[1][5]
- Photolysis: **Iprodione** is readily degraded by UV light.[1] Photodegradation on the soil surface can be a significant dissipation pathway, especially for surface-applied **iprodione**. The process can be influenced by soil properties and the intensity of solar radiation.[6]

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of **iprodione** in most soil environments.^[7] A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading **iprodione**. Several bacterial strains with the ability to degrade **iprodione** have been isolated and characterized, including species of *Arthrobacter*, *Pseudomonas*, *Achromobacter*, *Microbacterium*, and *Azospirillum*.^{[5][7][8][9][10]}

Repeated applications of **iprodione** can lead to an accelerated rate of degradation in soil, a phenomenon known as enhanced biodegradation. This is due to the enrichment of microbial populations capable of utilizing **iprodione** as a source of carbon and/or nitrogen.^{[3][11]}



Degradation Pathways and Metabolites

The degradation of **iprodione** in soil proceeds through a series of intermediates, ultimately leading to the formation of 3,5-dichloroaniline (3,5-DCA). The major biotic and abiotic degradation pathways are illustrated below.

Biotic Degradation Pathway

The primary biotic degradation pathway of **iprodione** involves the initial hydrolysis of the amide bond, followed by the opening of the imidazolidine ring. The key metabolites in this pathway are:

- N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (Metabolite II): Formed by the removal of the isopropylcarbamoyl group.^{[5][7]}
- 3,5-dichlorophenylurea acetic acid (Metabolite III): Formed by the cleavage of the imidazolidine ring of Metabolite II.^{[5][7]}
- 3,5-dichloroaniline (3,5-DCA): The final major metabolite, formed from the breakdown of Metabolite III.^{[1][5]}

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Iprodione | C₁₃H₁₃Cl₂N₃O₃ | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of iprodione by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of iprodione by a novel strain Azospirillum sp. A1-3 isolated from Tibet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. Enhanced degradation of iprodione and vinclozolin in soil | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Environmental Fate and Degradation of Iprodione in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672158#environmental-fate-and-degradation-of-iprodione-in-soil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com